molecular formula C19H15N3 B13940575 5-Amino-1-(3-biphenylyl)benzimidazole CAS No. 448895-38-3

5-Amino-1-(3-biphenylyl)benzimidazole

Cat. No.: B13940575
CAS No.: 448895-38-3
M. Wt: 285.3 g/mol
InChI Key: OBUCYFWNWNVXAA-UHFFFAOYSA-N
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Description

5-Amino-1-(3-biphenylyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzimidazole core with an amino group at the 5-position and a biphenyl group at the 1-position. This unique structure imparts significant biological and chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(3-biphenylyl)benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. One common method is the reaction of o-phenylenediamine with 3-biphenylcarboxaldehyde under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(3-biphenylyl)benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Amino-1-(3-biphenylyl)benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-biphenylyl)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(3-biphenylyl)benzimidazole
  • 5-Amino-1-(4-biphenylyl)benzimidazole
  • 5-Amino-1-(2-biphenylyl)benzimidazole

Uniqueness

5-Amino-1-(3-biphenylyl)benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activities .

Properties

CAS No.

448895-38-3

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

1-(3-phenylphenyl)benzimidazol-5-amine

InChI

InChI=1S/C19H15N3/c20-16-9-10-19-18(12-16)21-13-22(19)17-8-4-7-15(11-17)14-5-2-1-3-6-14/h1-13H,20H2

InChI Key

OBUCYFWNWNVXAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=NC4=C3C=CC(=C4)N

Origin of Product

United States

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